molecular formula C26H40O5 B10767210 Latanoprost-d4

Latanoprost-d4

Cat. No.: B10767210
M. Wt: 436.6 g/mol
InChI Key: GGXICVAJURFBLW-XUVAVRMSSA-N
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Description

Latanoprost-d4 is a deuterium-labeled analog of Latanoprost, a synthetic prostaglandin F2α analog. Latanoprost is primarily used as an ocular hypotensive agent for the treatment of open-angle glaucoma and ocular hypertension. The deuterium labeling in this compound is used for various scientific research applications, particularly in pharmacokinetic studies to trace and quantify the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Latanoprost-d4 involves the incorporation of deuterium atoms into the Latanoprost molecule. One common method for synthesizing Latanoprost involves the reduction of keto and alkene functional groups using catalysts such as nickel chloride and sodium borohydride in methanol . The deuterium-labeled version, this compound, is synthesized by substituting hydrogen atoms with deuterium during the chemical reactions.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as Latanoprost but with the inclusion of deuterium. The process involves multiple steps, including hydrogenation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Latanoprost-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of functional groups with deuterium atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Deuterium gas or deuterated solvents.

Major Products Formed

The major products formed from these reactions include various deuterium-labeled intermediates and the final deuterium-labeled this compound compound .

Scientific Research Applications

Latanoprost-d4 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Latanoprost-d4, like Latanoprost, acts as a selective agonist for the prostaglandin F receptor on the cellular membrane. The primary mechanism involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This action is achieved through the activation of prostaglandin receptors, leading to changes in the permeability of the sclera to aqueous humor .

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost: Another prostaglandin analog used for glaucoma treatment.

    Travoprost: Similar to Latanoprost, used to reduce intraocular pressure.

    Tafluprost: A prostaglandin analog with similar applications.

Uniqueness of Latanoprost-d4

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace and quantify the compound in biological systems without altering its pharmacological properties .

This compound’s unique labeling and its applications in various scientific fields make it a valuable compound for research and development in both academic and industrial settings.

Properties

Molecular Formula

C26H40O5

Molecular Weight

436.6 g/mol

IUPAC Name

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2

InChI Key

GGXICVAJURFBLW-XUVAVRMSSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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